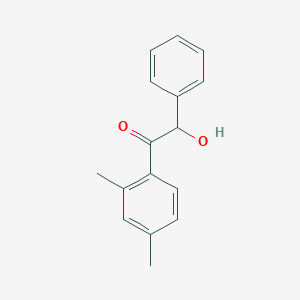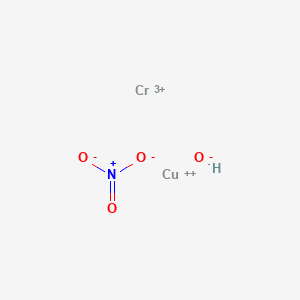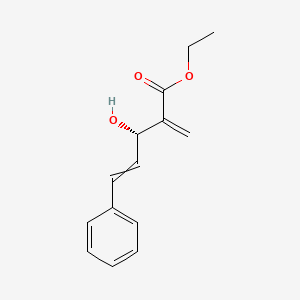![molecular formula C12H8Cl2N6 B12545059 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 669073-90-9](/img/structure/B12545059.png)
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The compound also features two chlorine atoms at positions 4 and 6, and an amine group at position 2. Additionally, it has a phenyl group substituted with a pyrazole ring at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2-(1H-pyrazol-1-yl)aniline.
Substitution Reaction: The first step involves the substitution of one chlorine atom in cyanuric chloride with the amine group of 2-(1H-pyrazol-1-yl)aniline.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 70-80°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. Microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-: This compound has an ethyl group instead of the pyrazole-substituted phenyl group.
1,3,5-Triazin-2-amine, 4,6-dichloro-N-morpholino-: This compound features a morpholine ring instead of the pyrazole-substituted phenyl group.
Uniqueness
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of the pyrazole-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
669073-90-9 |
|---|---|
Molekularformel |
C12H8Cl2N6 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
4,6-dichloro-N-(2-pyrazol-1-ylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N6/c13-10-17-11(14)19-12(18-10)16-8-4-1-2-5-9(8)20-7-3-6-15-20/h1-7H,(H,16,17,18,19) |
InChI-Schlüssel |
XHACTZWZEXXEHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)


![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)





![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
